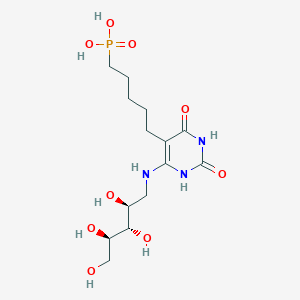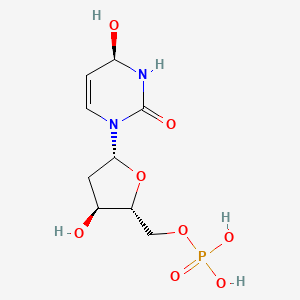
Alpha-Methyl-N-Acetyl-D-Glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group . This compound is a derivative of glucosamine, which is significant in several biological systems.
Vorbereitungsmethoden
The synthesis of Alpha-Methyl-N-Acetyl-D-Glucosamine involves the selective functionalization of different hydroxyl substituents on D-glucose and D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative . Industrial production methods often involve enzymatic and chemical processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Alpha-Methyl-N-Acetyl-D-Glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-N-Acetyl-D-Glucosamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Alpha-Methyl-N-Acetyl-D-Glucosamine involves its interaction with specific molecular targets and pathways. It can bind to mannose-binding proteins and activate the lectin complement pathway, which plays a role in the immune response . Additionally, it can undergo O-GlcNAcylation, a process that adds a single N-acetylglucosamine sugar to the serine or threonine of a protein, affecting enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Alpha-Methyl-N-Acetyl-D-Glucosamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-Acetylglucosamine: A monosaccharide derivative of glucose, widely distributed in nature.
N-Acetylgalactosamine: Another derivative with similar biological roles but different structural properties.
Glucosamine: A precursor to N-acetyl derivatives, commonly used in dietary supplements.
These compounds share some functional similarities but differ in their specific applications and biological effects.
Eigenschaften
Molekularformel |
C9H17NO6 |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
N-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
ZEVOCXOZYFLVKN-LJASKYJCSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)


![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)

![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
